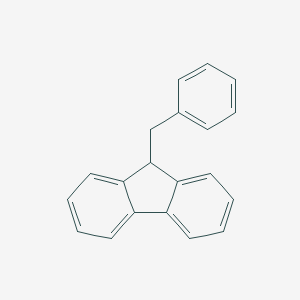

9-Benzylfluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQLAOVNDBNMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166224 | |

| Record name | 9-Benzylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-46-9 | |

| Record name | 9-Benzylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 9-Benzylfluorene

Foreword: The Rationale Behind This Guide

In the landscape of fluorescent molecular probes and materials science, the fluorene scaffold stands out for its rigid, planar structure and high fluorescence quantum yield.[1] Its versatility in chemical modification, particularly at the C-9 position, allows for the fine-tuning of its photophysical and physicochemical properties.[2][3] This guide focuses on 9-benzylfluorene, a derivative where the introduction of a benzyl group at the C-9 position sterically influences the fluorene core's immediate environment and potentially its electronic behavior.

Unlike fluorene derivatives with electronically active substituents designed for applications like organic light-emitting diodes (OLEDs), this compound presents a more subtle modification. The benzyl group is not in direct conjugation with the fluorene's π-system. Therefore, its influence is primarily steric and through-space electronic effects, which can modulate the core's intrinsic photophysical characteristics. Understanding these nuances is critical for researchers employing the fluorene core in developing new materials or molecular tools.

This document is structured not as a rigid report but as a practical guide from a senior application scientist's perspective. It begins with the foundational photophysical properties of the parent fluorene molecule, predicts the expected characteristics of this compound, and then provides comprehensive, field-proven protocols for the empirical validation of these properties. The causality behind each experimental choice is explained to ensure that the described protocols are not just a series of steps but a self-validating system for generating robust and reliable data.

The Fluorene Core: A Photophysical Benchmark

To appreciate the impact of the benzyl substituent, we must first understand the photophysical properties of the unsubstituted fluorene molecule. Fluorene is a polycyclic aromatic hydrocarbon known for its strong ultraviolet absorption and blue fluorescence.

-

Absorption and Emission: The parent fluorene molecule exhibits a primary absorption peak (λ_max,abs_) around 261 nm with a molar absorptivity in the range of 1.1 x 104 L mol-1 cm-1.[1][4] Its fluorescence emission peak (λ_max,em_) is observed at approximately 302 nm.[4] This distinct separation between the absorption and emission maxima, known as the Stokes shift, is a characteristic feature.

-

Quantum Yield and Lifetime: Fluorene is a highly efficient fluorophore, with a reported fluorescence quantum yield (Φ_F_) as high as 80% in solution.[1] The fluorescence lifetime (τ_F_), which is the average time the molecule spends in the excited state, is typically in the nanosecond range.

Predicted Photophysical Profile of this compound

The introduction of a benzyl group at the C-9 position is anticipated to modulate the photophysical properties of the fluorene core in several ways:

-

Minimal Electronic Perturbation: The benzyl group is attached via a methylene (-CH₂-) bridge, which isolates its phenyl ring's π-system from the fluorene's π-system. This lack of direct conjugation means that significant shifts in the absorption and emission maxima due to extended π-conjugation are not expected.

-

Minor Bathochromic Shifts: While direct conjugation is absent, the alkyl substitution at the C-9 position can lead to a more planar and rigid structure for the fluorene moiety. This increased planarity can result in slight bathochromic (red) shifts in both the absorption and emission spectra compared to the parent fluorene.[5]

-

Influence on Non-Radiative Decay: The benzyl group, with its rotational and vibrational freedom, could potentially introduce new non-radiative decay pathways for the excited state. This might lead to a slight decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime compared to the highly rigid parent fluorene.

These predictions necessitate empirical validation. The following sections provide detailed protocols for the comprehensive photophysical characterization of this compound.

Experimental Characterization: A Methodical Approach

A thorough understanding of the photophysical properties of this compound requires a suite of spectroscopic techniques. The following protocols are designed to yield high-quality, reproducible data.

UV-Visible Absorption Spectroscopy

The first step in characterizing any new compound is to measure its ground-state absorption properties. This provides information on the electronic transitions and is essential for subsequent fluorescence measurements.

Protocol for UV-Vis Absorption Measurement

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten). Allow for a warm-up period of at least 20 minutes to ensure lamp stability.[6]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilution in the same solvent to a concentration that gives a maximum absorbance (A_max_) between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert law and optimal signal-to-noise.

-

-

Blank Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent.[7]

-

Place the cuvette in the spectrophotometer's sample holder.

-

Perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 200-800 nm). This subtracts any absorbance from the solvent and the cuvette itself.[8]

-

-

Sample Measurement:

-

Empty the cuvette, rinse it twice with the sample solution, and then fill it with the sample solution.[9]

-

Place the cuvette back into the sample holder.

-

Acquire the absorption spectrum of the this compound solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max_).

-

If multiple concentrations were measured, create a Beer-Lambert plot (absorbance vs. concentration) to determine the molar extinction coefficient (ε) at λ_max_.

-

Steady-State Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited state of the molecule, including its emission spectrum.

Protocol for Fluorescence Emission and Excitation Spectroscopy

-

Instrument Preparation: Turn on the spectrofluorometer and allow the xenon lamp to warm up for at least 20 minutes.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of this solution at the excitation wavelength should be less than 0.1 to avoid inner-filter effects.[10]

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λ_max_ determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., from 10 nm above the excitation wavelength to 600 nm).

-

Record the emission spectrum and identify the wavelength of maximum emission (λ_em_).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the λ_em_ determined from the emission spectrum.

-

Scan the excitation monochromator over a wavelength range that covers the absorption bands of the compound.

-

The resulting excitation spectrum should be similar in shape to the absorption spectrum if only a single fluorescent species is present.

-

Fluorescence Quantum Yield (Φ_F_) Determination

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11]

This is the most common method and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[12][13]

Protocol for Relative Quantum Yield Measurement

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For a blue-emitting compound like this, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.58) or 9,10-diphenylanthracene in cyclohexane (Φ_F_ = 0.95) are suitable choices.[12]

-

Sample Preparation:

-

Prepare a series of solutions of both the standard and this compound in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

-

Data Acquisition:

-

Measure the absorption spectra for all solutions.

-

Measure the corrected fluorescence emission spectra for all solutions under identical instrument conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φ_x_) is calculated using the following equation:[14]

Φ_x_ = Φ_st_ * (m_x_ / m_st_) * (n_x_² / n_st_²)

Where:

-

Φ_st_ is the quantum yield of the standard.

-

m_x_ and m_st_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_x_ and n_st_ are the refractive indices of the sample and standard solutions (if different solvents are used).

-

This method uses an integrating sphere to directly measure the number of photons emitted and absorbed, providing a direct measurement of the quantum yield without the need for a standard.[15][16]

Protocol for Absolute Quantum Yield Measurement

-

Instrument Setup: The spectrofluorometer must be equipped with an integrating sphere accessory.[17]

-

Measurement of Incident Light (Reference):

-

Place a cuvette containing the pure solvent inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the solvent. The integrated area corresponds to the total number of incident photons.[18]

-

-

Measurement of Sample Emission and Scattered Light:

-

Replace the solvent cuvette with the sample cuvette.

-

Measure the spectrum, which will contain both the scattered excitation light and the sample's fluorescence emission.

-

-

Calculation: The instrument's software calculates the quantum yield by comparing the integrated intensity of the emitted photons to the number of photons absorbed by the sample (the difference between the incident light and the scattered light from the sample).[15]

Fluorescence Lifetime (τ_F_) Measurement

The fluorescence lifetime is another key parameter that describes the decay of the excited state population. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.[19][20]

Protocol for TCSPC Lifetime Measurement

-

Instrument Setup:

-

Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a high repetition rate.

-

The excitation wavelength should be at or near the absorption maximum of this compound.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. This records the temporal profile of the excitation pulse.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution (absorbance < 0.1).

-

Collect photon arrival times relative to the excitation pulse until a sufficient number of counts are accumulated in the peak channel (typically >10,000) to ensure good statistics.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay curve with the IRF using fitting software.

-

Fit the decay to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ_F_).

-

Data Presentation and Interpretation

For clarity and comparative analysis, the photophysical data for this compound should be summarized in a table.

| Property | Symbol | Expected Value | Measurement Technique |

| Absorption Maximum | λ_max,abs_ | ~265-270 nm | UV-Vis Spectroscopy |

| Molar Absorptivity | ε | ~1-2 x 10⁴ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Emission Maximum | λ_max,em_ | ~305-315 nm | Fluorescence Spectroscopy |

| Stokes Shift | Δν | ~4000-5000 cm⁻¹ | Calculated from λ_max,abs_ and λ_max,em_ |

| Fluorescence Quantum Yield | Φ_F_ | 0.7 - 0.9 | Relative or Absolute Fluorimetry |

| Fluorescence Lifetime | τ_F_ | 1-10 ns | Time-Correlated Single Photon Counting (TCSPC) |

Visualizing Experimental Workflows

Diagrams can clarify the logical flow of the experimental procedures.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Conclusion

This guide provides a comprehensive framework for the photophysical characterization of this compound. By starting with the known properties of the fluorene core and making informed predictions about the effects of the benzyl substituent, a targeted experimental plan can be executed. The detailed protocols for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements are designed to ensure data integrity and reproducibility. For researchers in materials science and drug development, a thorough understanding of these photophysical properties is the first step toward harnessing the full potential of novel fluorene derivatives.

References

-

Shaya, J., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. ResearchGate. [Link][3]

-

Leclerc, M. (2002). Spectral and Photophysical Properties of Fluorene-Based Polyesters in Solution and in the Solid State. Macromolecules, 35(23), 8715–8720. [Link][5]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link][21]

-

Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Edinburgh Instruments. [Link][17]

-

JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. JASCO Global. [Link][18]

-

PicoQuant. (n.d.). Time-correlated single photon counting (TCSPC). PicoQuant. [Link][19]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link][22]

-

PicoQuant. (n.d.). Time-Correlated Single Photon Counting. PicoQuant. [Link][23]

-

Kumar, S., et al. (2018). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules, 23(11), 2955. [Link][24]

-

JoVE. (2015, August 24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. [Link][9]

-

Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Lund University Publications. [Link][20]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link][12]

-

Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu. [Link][13]

-

Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link][14]

-

Chemistry For Everyone. (2025, February 6). How To Perform UV Vis Spectroscopy? YouTube. [Link][6]

-

Becker & Hickl GmbH. (n.d.). Time-Correlated Single Photon Counting. Becker & Hickl GmbH. [Link][25]

-

Winnik, M. A. (1998). Ultraviolet Absorption and Fluorescence Emission Spectroscopic Studies of Macrocyclic and Linear Poly(9,9-dimethyl-2-vinylfluorene). Evidence for Ground-State Chromophore Interactions. Macromolecules, 31(18), 6035–6045. [Link][1]

-

Purdue College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link][8]

-

Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link][11]

-

Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071. [Link][10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectrum [Fluorene] | AAT Bioquest [aatbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ossila.com [ossila.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. youtube.com [youtube.com]

- 12. iss.com [iss.com]

- 13. shimadzu.com [shimadzu.com]

- 14. agilent.com [agilent.com]

- 15. jascoinc.com [jascoinc.com]

- 16. jascoinc.com [jascoinc.com]

- 17. edinst.com [edinst.com]

- 18. jasco-global.com [jasco-global.com]

- 19. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. edinst.com [edinst.com]

- 22. Making sure you're not a bot! [opus4.kobv.de]

- 23. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 24. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. becker-hickl.com [becker-hickl.com]

9-benzylfluorene synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Benzylfluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a significant fluorenyl derivative with applications in materials science and as a core structural motif in medicinal chemistry. The document details a robust and efficient synthetic protocol via phase-transfer catalyzed (PTC) alkylation of fluorene with benzyl chloride. The causality behind experimental choices is thoroughly explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles. A complete characterization of the target compound using modern analytical techniques is also presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. This guide is designed to be a self-validating system, providing researchers with the necessary information to successfully synthesize, purify, and characterize this compound with a high degree of confidence.

Introduction: The Significance of the Fluorenyl Scaffold

The fluorene moiety is a privileged tricyclic aromatic hydrocarbon that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal scaffold for the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers. In the realm of drug development, fluorene derivatives have exhibited a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

This compound, in particular, serves as a crucial building block for the synthesis of more complex functionalized fluorene derivatives. The introduction of the benzyl group at the 9-position not only modifies the electronic properties of the fluorene core but also provides a reactive handle for further chemical transformations. A reliable and well-characterized method for the synthesis of this compound is therefore of paramount importance for researchers in this field.

This guide will focus on the synthesis of this compound through the C-alkylation of fluorene, a method that is both efficient and scalable.[1][2] The use of phase-transfer catalysis will be highlighted as a key enabling technology for this transformation, offering mild reaction conditions and high yields.

Synthesis of this compound via Phase-Transfer Catalyzed Alkylation

The synthesis of this compound is most effectively achieved through the alkylation of fluorene with benzyl chloride. The acidity of the methylene protons at the C9 position of fluorene (pKa ≈ 22.6 in DMSO) allows for deprotonation by a suitable base to form the fluorenyl anion, a potent nucleophile.[2] However, the biphasic nature of the reaction (an aqueous base and an organic substrate) often leads to slow reaction rates. Phase-transfer catalysis elegantly overcomes this challenge.

The Principle of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis facilitates the migration of a reactant from one phase to another where the reaction occurs. In this synthesis, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is employed as the phase-transfer catalyst. The lipophilic quaternary ammonium cation pairs with the hydroxide anion from the aqueous phase, transporting it into the organic phase. Here, the hydroxide deprotonates the fluorene. The resulting fluorenyl anion then pairs with the quaternary ammonium cation, enhancing its solubility and reactivity in the organic phase, where it readily undergoes a nucleophilic substitution reaction with benzyl chloride.

The key advantage of PTC is the use of inexpensive inorganic bases like sodium hydroxide in a biphasic system, avoiding the need for strong, hazardous, and anhydrous bases like sodium hydride or organolithium reagents.[2]

Reaction Mechanism

The mechanism for the phase-transfer catalyzed synthesis of this compound is a multi-step process occurring at the interface of the aqueous and organic phases.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale with high yield and purity.

Materials:

-

Fluorene (C₁₃H₁₀, MW: 166.22 g/mol )

-

Benzyl chloride (C₇H₇Cl, MW: 126.58 g/mol )

-

Sodium hydroxide (NaOH, MW: 40.00 g/mol )

-

Tetrabutylammonium bromide (TBAB, C₁₆H₃₆BrN, MW: 322.37 g/mol )

-

Toluene

-

Deionized water

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve fluorene (8.31 g, 50 mmol) in 100 mL of toluene.

-

Addition of Reagents: To the stirred solution, add benzyl chloride (6.96 g, 55 mmol), tetrabutylammonium bromide (1.61 g, 5 mmol), and a solution of sodium hydroxide (10 g, 250 mmol) in 50 mL of deionized water.

-

Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a pale yellow solid. Recrystallize the solid from hot hexane to yield pure this compound as white crystals.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following data represents the expected analytical results for the pure compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₆ |

| Molecular Weight | 256.34 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 134-136 °C |

| CAS Number | 1572-46-9[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are the expected chemical shifts for this compound in CDCl₃.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d, J = 7.6 Hz | 2H | H-4, H-5 (Fluorene) |

| 7.35 | t, J = 7.4 Hz | 2H | H-2, H-7 (Fluorene) |

| 7.29 - 7.19 | m | 7H | H-1, H-3, H-6, H-8 (Fluorene) & Phenyl-H |

| 4.15 | t, J = 5.2 Hz | 1H | H-9 (Fluorene) |

| 3.20 | d, J = 5.2 Hz | 2H | Methylene (-CH₂-) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-4a, C-4b |

| 141.2 | C-8a, C-9a |

| 140.1 | Phenyl C (quaternary) |

| 129.0 | Phenyl CH |

| 128.5 | Phenyl CH |

| 127.2 | Fluorene CH |

| 126.9 | Fluorene CH |

| 126.4 | Phenyl CH |

| 119.9 | Fluorene CH |

| 47.5 | C-9 |

| 40.8 | Methylene (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation pattern.

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 256.1 (Calculated: 256.1252)[1]

-

Base Peak: m/z = 165.1 ([M-C₇H₇]⁺, loss of benzyl group)

-

Other Significant Fragments: m/z = 91.1 ([C₇H₇]⁺, tropylium ion)

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be self-validating. The combination of a robust synthetic procedure with comprehensive characterization data allows for a high degree of confidence in the final product. The expected NMR and MS data serve as a benchmark against which experimental results can be compared. Any significant deviation from these values may indicate the presence of impurities or an incorrect product, prompting further purification or investigation. The use of phase-transfer catalysis is a well-established and reliable method for C-alkylation, further enhancing the trustworthiness of this protocol.[2]

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The phase-transfer catalyzed alkylation of fluorene with benzyl chloride offers a safe, efficient, and scalable route to this important chemical intermediate. The comprehensive characterization data presented herein provides a reliable standard for product verification. By following the detailed experimental protocol and understanding the underlying chemical principles, researchers can confidently synthesize and utilize this compound in their drug discovery and materials science endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15296, this compound. Retrieved from [Link].

-

Halpern, M. (n.d.). PTC C-Alkylation. PTC Organics, Inc. Retrieved from [Link].

Sources

solubility of 9-benzylfluorene in common organic solvents

An In-Depth Technical Guide on the Solubility of 9-Benzylfluorene in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound for researchers, scientists, and drug development professionals. Acknowledging the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering a robust theoretical framework for predicting its solubility. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to accurately determine these values in their own laboratory settings, ensuring reliable and reproducible results for applications ranging from reaction chemistry to materials science.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a fluorene backbone with a benzyl group attached at the 9-position.[1] It is typically a white to pale yellow solid at room temperature.[1] The molecule's structure is fundamentally non-polar and hydrophobic, a key determinant of its solubility behavior.[1] This compound serves as a valuable building block in organic synthesis and holds potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1]

A thorough understanding of the solubility of this compound is a critical prerequisite for its practical application. It dictates the choice of solvents for chemical reactions, influences the methods for purification (such as recrystallization), and is paramount in the formulation of solutions for materials deposition or biological assays.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3] this compound (C₂₀H₁₆, M.W. 256.34 g/mol ) is a non-polar molecule due to its hydrocarbon structure, dominated by van der Waals forces.[1][4][5] Therefore, it is predicted to be readily soluble in non-polar organic solvents and insoluble in highly polar solvents like water.[1]

While specific quantitative data for this compound is scarce, we can predict its qualitative solubility based on its structure and the known solubility of its parent compound, fluorene.[2][6] The addition of the benzyl group increases the molecular weight and surface area, which may slightly decrease solubility compared to fluorene, but the overall non-polar character remains.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Benzene, Hexane, Diethyl Ether, Dichloromethane | High | These solvents are non-polar or have low polarity, matching the hydrophobic nature of this compound. Solvation occurs primarily through favorable van der Waals interactions.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to Low | These solvents possess significant dipole moments. While they may solvate the aromatic system to some extent, the energy required to disrupt their dipole-dipole interactions is not fully compensated by the weak interactions with the non-polar solute. |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | These solvents engage in strong hydrogen bonding networks. The non-polar this compound molecule cannot participate in hydrogen bonding and would disrupt the solvent's structure, making dissolution energetically unfavorable.[2] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, a quantitative determination of solubility is essential. The following protocol describes the equilibrium solubility method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[7]

Objective:

To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials (20 mL) or other sealable glass vials

-

Thermostatically controlled shaker or orbital agitator

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks

-

Glass pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Rationale: This step ensures that the solvent is fully saturated with the solute, with an excess of solid present to guarantee equilibrium is reached.

-

Procedure:

-

Pre-weigh several 20 mL scintillation vials.

-

Add an excess amount of this compound to each vial (e.g., 500 mg). The amount should be significantly more than what is expected to dissolve.

-

Using a calibrated pipette, add a precise volume of the selected solvent to each vial (e.g., 10.0 mL).

-

Securely cap the vials to prevent any solvent evaporation, which would alter the concentration.

-

-

-

Equilibration:

-

Rationale: Achieving a true thermodynamic equilibrium between the dissolved and undissolved solute is the most critical step for accuracy. Insufficient time will lead to an underestimation of solubility.

-

Procedure:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for 24 to 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

-

Sample Isolation and Filtration:

-

Rationale: The saturated solution must be separated from the excess solid without altering the temperature or concentration. Filtration removes any undissolved microcrystals.

-

Procedure:

-

Stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Pre-weigh a clean, dry volumetric flask (e.g., 25 mL).

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a glass pipette.

-

Dispense the solution through a 0.45 µm syringe filter directly into the pre-weighed volumetric flask. This ensures no solid particulates are transferred.

-

-

-

Gravimetric Analysis:

-

Rationale: This step accurately determines the mass of the solute dissolved in the known volume of solvent by removing the volatile solvent.

-

Procedure:

-

Place the volumetric flask containing the filtered solution in a fume hood and allow the solvent to evaporate gently. A gentle stream of nitrogen can accelerate this process.

-

Once the bulk of the solvent has evaporated, place the flask in a drying oven at a temperature well below the melting point of this compound (e.g., 60-70 °C) until a constant weight is achieved.

-

Transfer the flask to a desiccator to cool to room temperature before each weighing to prevent buoyancy effects from heated air.

-

-

-

Calculation of Solubility:

-

Rationale: This final step converts the raw mass and volume data into a standard solubility unit.

-

Procedure:

-

Subtract the initial weight of the empty flask (tare weight) from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot taken (mL)) * 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the quantitative solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

References

-

This compound Technical Data.

-

Fluorene Overview, Polarity & Structure.

-

Experiment 1: Determination of Solubility.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

Fluorene-9-malononitrile: A Technical Guide to its Solubility in Common Solvents.

-

This compound PubChem Entry.

-

Fluorene PubChem Entry.

-

How To Determine Solubility Of Organic Compounds?

-

Fluorene Sciencemadness Wiki.

-

Solubility of Organic Compounds.

-

This compound Technical Data.

-

9-Benzylidenefluorene PubChem Entry.

-

Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K.

-

Experiment 727: Organic Compound Functional Groups.

-

This compound Product Information.

-

This compound NIST WebBook.

-

This compound Product Description.

-

An In-depth Technical Guide to the Solubility of 9,9-Bis(methoxymethyl)-9H-fluorene in Organic Solvents.

Sources

- 1. CAS 1572-46-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Fluorene | Overview, Polarity & Structure | Study.com [study.com]

- 3. chem.ws [chem.ws]

- 4. This compound | C20H16 | CID 15296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 9-Benzylfluorene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzylfluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community. Its unique structural framework, consisting of a fluorene moiety substituted with a benzyl group at the 9-position, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of this compound, delving into its chemical structure, molecular formula, physical and spectroscopic properties, synthesis, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical Structure and Molecular Formula

The fundamental characteristics of this compound are defined by its molecular structure and composition.

Molecular Formula: C₂₀H₁₆[1][2][3]

Molecular Weight: 256.34 g/mol [1][3]

IUPAC Name: 9-benzyl-9H-fluorene[1]

CAS Registry Number: 1572-46-9[1][2]

The structure of this compound is characterized by a tricyclic fluorene core, where two benzene rings are fused to a central five-membered ring. A benzyl group (a benzene ring attached to a methylene bridge) is bonded to the ninth carbon atom of the fluorene skeleton.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to pale yellow solid at room temperature.[2] It is a non-polar compound, which dictates its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆ | [1][2][3] |

| Molecular Weight | 256.34 g/mol | [1][3] |

| Appearance | White to pale yellow solid | [2] |

| Solubility | Soluble in organic solvents (e.g., benzene, toluene, dichloromethane); Insoluble in water | [2] |

| Boiling Point | 411.5°C at 760 mmHg | [3] |

| Density | 1.131 g/cm³ | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in the initial search, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure. For the related compound 9-phenylfluorene, the proton NMR spectrum shows a characteristic singlet for the proton at the 9-position and multiplets for the aromatic protons.[4]

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. One common approach involves the benzylation of fluorene.

Experimental Protocol: Benzylation of Fluorene

This protocol is a generalized procedure based on common organic synthesis techniques.

Materials:

-

Fluorene

-

Benzyl chloride

-

Strong base (e.g., sodium hydroxide, potassium hydroxide)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Deprotonation of Fluorene: In a round-bottom flask, dissolve fluorene in a suitable organic solvent. Add a strong base and a phase-transfer catalyst. The base deprotonates the C9 position of fluorene, which is acidic due to the aromatic stabilization of the resulting carbanion.

-

Alkylation: To the resulting solution, add benzyl chloride dropwise at room temperature. The fluorenyl anion acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion to form the C-C bond.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, mass spectrometry, and melting point analysis.

Caption: Workflow for the synthesis of this compound.

Applications and Significance

The unique photophysical properties of this compound and its derivatives make them promising candidates for various applications in materials science.

-

Organic Light-Emitting Diodes (OLEDs): The fluorene core is a well-known building block for blue-emitting materials in OLEDs. The introduction of the benzyl group can modify the electronic properties and morphology of the material, potentially leading to improved device performance.[2]

-

Organic Synthesis: this compound can serve as a versatile intermediate in the synthesis of more complex organic molecules and polymers.[2] The reactivity of the fluorene and benzyl moieties allows for further functionalization.

-

Photochemistry and Photophysics: The fluorescent nature of this compound makes it a useful compound for fundamental studies in photochemistry and photophysics.[2]

Safety and Handling

As with all chemical compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Direct skin contact and inhalation should be avoided.[2]

Conclusion

This compound is a fascinating molecule with a rich chemistry and a range of potential applications. Its well-defined structure, coupled with its interesting photophysical properties, makes it a valuable compound for researchers in both academic and industrial settings. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and significance, offering a solid foundation for further exploration and innovation in the field.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15296, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137231, 9-Benzylidenefluorene. [Link]

-

National Institute of Standards and Technology. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15584368, 9-Benzyl-1-methyl-9H-fluorene. [Link]

-

Bergmann, E. D., & Lavie, D. (1954). Reduction and Benzylation by Means of Benzyl Alcohol. I. Carbon Benzylation. The Preparation of 9-Benzylfluorenes. Journal of the American Chemical Society, 76(23), 5872–5874. [Link]

Sources

An In-Depth Technical Guide to 9-Benzylfluorene as a Versatile Building Block in Organic Synthesis

Abstract

9-Benzylfluorene, a derivative of the fluorene backbone, has emerged as a crucial and versatile building block in modern organic synthesis. Its unique structural features—most notably the acidic proton at the C9 position and the extended π-conjugated system—endow it with a rich and tunable reactivity profile. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the construction of complex organic molecules, polymers, and advanced materials. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Value of the this compound Scaffold

This compound is an aromatic hydrocarbon composed of a fluorene moiety substituted with a benzyl group at the methylene bridge (C9 position).[1] This seemingly simple modification imparts a unique combination of steric and electronic properties that make it a highly valuable precursor in synthetic chemistry.

The core value of this compound lies in two primary reactive sites:

-

The C9-H Bond: The hydrogen atom at the 9-position is significantly acidic for a hydrocarbon (pKa ≈ 22 in DMSO). This is because the resulting conjugate base, the 9-benzylfluorenyl anion, is highly stabilized by resonance, delocalizing the negative charge over the entire fluorene ring system. This acidity allows for easy deprotonation to form a potent carbon-based nucleophile.

-

The Aromatic Rings: The fluorene and benzyl rings can undergo various electrophilic aromatic substitution reactions, allowing for further functionalization and the synthesis of a diverse library of derivatives.[1]

These features enable this compound to serve as a key intermediate in the synthesis of polymers for organic light-emitting diodes (OLEDs), specialized chiral ligands, and complex molecular architectures.[1]

Physicochemical Properties and Structural Data

Understanding the fundamental properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆ | [1][2] |

| Molecular Weight | 256.34 g/mol | [2] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | Not consistently reported, varies with purity | |

| Solubility | Soluble in organic solvents like benzene, toluene, and dichloromethane; insoluble in water.[1] | [1] |

| pKa (of C9-H) | ~22 (in DMSO, estimated based on fluorene) | [3] |

Molecular Structure Diagram

The diagram below illustrates the fundamental structure of this compound, highlighting the key C9 position.

Caption: Structure of this compound with the reactive C9 position highlighted.

Synthesis of this compound

The most common and direct method for preparing this compound is through the alkylation of fluorene. The choice of base and reaction conditions is critical to achieve high yield and selectivity.

Protocol 1: Base-Mediated Benzylation of Fluorene

This protocol relies on the deprotonation of fluorene to generate the fluorenyl anion, which then acts as a nucleophile to attack benzyl chloride.

Reaction Scheme: Fluorene + Base → Fluorenyl Anion Fluorenyl Anion + Benzyl Chloride → this compound

Causality Behind Experimental Choices:

-

Base Selection: A strong base is required to efficiently deprotonate fluorene (pKa ≈ 22.6 in DMSO). Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a phase-transfer catalysis (PTC) system is often sufficient and cost-effective. For higher yields and faster reaction times, stronger bases like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) can be used, but these require anhydrous conditions and an inert atmosphere.

-

Solvent: In PTC systems, a biphasic mixture of an organic solvent (e.g., toluene) and a concentrated aqueous base is used. The phase-transfer catalyst (e.g., tetrabutylammonium bromide) shuttles the hydroxide ion into the organic phase and the fluorenyl anion into the aqueous phase, facilitating the reaction. For organometallic bases, anhydrous aprotic solvents like THF or diethyl ether are mandatory.

-

Temperature: The reaction is typically run at room temperature to moderate heat (50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

Step-by-Step Methodology:

-

To a round-bottom flask, add fluorene (1.0 eq), toluene, and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq).

-

Add a 50% aqueous solution of sodium hydroxide (5.0 eq) to the flask.

-

Stir the biphasic mixture vigorously for 30 minutes at room temperature.

-

Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

-

Heat the mixture to 60 °C and stir for 3-5 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and add water to dissolve the salts.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a white solid.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the chemistry of the C9 position.

Generation and Reactivity of the 9-Benzylfluorenyl Anion

Deprotonation at C9 creates a stabilized carbanion that is a powerful tool for C-C bond formation.

Caption: Workflow for the generation and reaction of the 9-benzylfluorenyl anion.

Applications:

-

Alkylation: The anion reacts readily with alkyl halides (R-X) to form 9-benzyl-9-alkylfluorene derivatives. This is a foundational step for building more complex steric environments around the fluorene core.

-

Polymerization Initiator: The 9-benzylfluorenyl anion, often generated with an organolithium reagent, can act as an initiator for the anionic polymerization of monomers like styrene or acrylates. The fluorenyl group is thus incorporated as an end-group, which can impart specific photophysical properties to the resulting polymer.

-

Aldol-type Reactions: Reaction with aldehydes and ketones yields tertiary alcohols, providing a route to highly functionalized fluorene derivatives.

Protocol 2: Anionic Alkylation of this compound

This protocol demonstrates a typical C-C bond formation using the 9-benzylfluorenyl anion.

Causality Behind Experimental Choices:

-

Base: n-Butyllithium (n-BuLi) is an excellent choice as it is a strong, non-nucleophilic base that ensures rapid and quantitative deprotonation. It must be handled under strictly anhydrous and anaerobic conditions (e.g., under an argon or nitrogen atmosphere) to prevent quenching by water or oxygen.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the anion.

-

Temperature: The deprotonation is often performed at low temperatures (-78 °C, a dry ice/acetone bath) to control the exotherm and prevent side reactions. The subsequent alkylation can then be allowed to warm to room temperature.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the fluorenyl anion.

-

Stir the solution at -78 °C for 1 hour.

-

Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the product via column chromatography.

Applications in Materials Science

The rigid, planar, and highly conjugated structure of the fluorene core makes this compound and its derivatives ideal candidates for use in organic electronics.[1]

-

OLEDs: Polymers derived from fluorene units are known as polyfluorenes. Introducing bulky substituents at the C9 position, such as the benzyl group, is a critical strategy to prevent intermolecular π-stacking (aggregation). This aggregation can lead to excimer formation, which causes undesirable green emission and reduces the device's efficiency and color purity. The 9-benzyl group acts as a steric impediment, ensuring that the polymer chains remain separated and maintain their intrinsic blue emission properties.

-

Organic Photovoltaics (OPVs): The electron-rich nature of the fluorene system allows it to be used as a donor material in bulk heterojunction solar cells. The benzyl group can be further functionalized to tune the electronic energy levels (HOMO/LUMO) and improve solubility and morphology.

Conclusion and Future Outlook

This compound is more than just a simple hydrocarbon; it is a strategically designed building block that offers a reliable entry point into a vast chemical space. Its predictable reactivity at the C9 position, coupled with the tunable properties of its aromatic scaffold, ensures its continued relevance in both academic and industrial research. Future applications will likely focus on the development of novel chiral catalysts, advanced polymeric sensors, and next-generation materials for optoelectronic devices, all leveraging the unique structural and electronic attributes of the this compound core.

References

-

This compound | C20H16 | CID 15296 . PubChem, National Institutes of Health. [Link]

-

Reduction and Benzylation by Means of Benzyl Alcohol. I. Carbon Benzylation. The Preparation of 9-Benzylfluorenes . Journal of the American Chemical Society. [Link]

-

Bordwell pKa Table . Organic Chemistry Data. [Link]

Sources

spectroscopic data of 9-benzylfluorene (NMR, IR, Mass)

An In-Depth Spectroscopic Guide to 9-Benzylfluorene for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₂₀H₁₆), tailored for researchers, scientists, and professionals in drug development. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer a detailed structural elucidation of this important fluorene derivative. This document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral features, ensuring a deep and actionable understanding for the practicing scientist.

Introduction: The Significance of this compound

Fluorene and its derivatives are a cornerstone of materials science and organic electronics, prized for their rigid, planar biphenyl structure and unique photophysical properties.[1][2] These compounds are integral to the development of Organic Light-Emitting Diodes (OLEDs), solar cells, and nonlinear optical materials.[2] this compound, a key derivative, serves as a model compound for understanding the impact of substitution at the C-9 position, which is often modified to enhance stability and tune electronic properties.[2]

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such materials. Spectroscopic techniques are the gold standard for this purpose, providing a non-destructive, detailed fingerprint of the molecule's atomic and electronic structure. This guide synthesizes data from NMR, IR, and Mass Spectrometry to provide a self-validating analytical portrait of this compound.

Molecular Structure and Spectroscopic Overview

This compound consists of a fluorene moiety linked to a benzyl group at the C-9 position. This structure gives rise to distinct signals in each spectroscopic analysis, allowing for unambiguous identification.

-

NMR Spectroscopy reveals the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, providing detailed connectivity information.

-

IR Spectroscopy identifies the functional groups and bond types present by measuring their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.

Caption: Key ¹H NMR correlations for this compound.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Expected δ (ppm) |

| Aromatic Quaternary (fluorenyl) | 141 - 144 |

| Aromatic Quaternary (benzyl) | ~140 |

| Aromatic CH (fluorenyl & benzyl) | 119 - 130 |

| Methine (C9) | ~47 |

| Methylene (C1') | ~38 |

Interpretation:

-

Aromatic Region (119 - 144 ppm): This region contains signals for all 18 sp²-hybridized carbon atoms. The quaternary carbons, which are not attached to any protons, typically appear as weaker signals at the downfield end of this range. The protonated aromatic carbons appear as stronger signals between 119-130 ppm. [3][4]* Aliphatic Region (38 - 47 ppm): The two sp³-hybridized carbons appear significantly upfield. The methine carbon (C9) is expected around 47 ppm, while the methylene carbon (C1') of the benzyl group is expected around 38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. As a solid, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. [5][6]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-H Out-of-Plane Bending | 690 - 900 | Strong |

Interpretation:

-

C-H Stretching Region: The spectrum clearly distinguishes between aromatic and aliphatic C-H bonds. The presence of peaks both above and below 3000 cm⁻¹ is a hallmark of molecules containing both aromatic rings and saturated carbon centers. [7][8]* Aromatic C=C Stretching: A series of sharp peaks between 1450 and 1600 cm⁻¹ confirms the presence of the aromatic rings.

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-690 cm⁻¹ region are characteristic of C-H OOP bending in aromatic systems. The specific pattern can sometimes be used to infer the substitution pattern on the rings. For this compound, one would expect strong bands corresponding to the ortho-disubstituted pattern of the fluorene rings and the monosubstituted pattern of the benzyl ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural insights from its fragmentation pattern.

| m/z | Proposed Fragment | Significance |

| 256 | [C₂₀H₁₆]⁺ | Molecular Ion (M⁺) |

| 165 | [C₁₃H₉]⁺ | Fluorenyl Cation |

| 91 | [C₇H₇]⁺ | Tropylium Cation |

Interpretation:

The mass spectrum of this compound is characterized by a stable molecular ion and a predictable fragmentation pathway dominated by the formation of highly stable carbocations.

-

Molecular Ion (m/z 256): A prominent molecular ion peak is expected due to the high stability of the aromatic system. [9]This peak confirms the molecular weight of the compound.

-

Primary Fragmentation (m/z 165 and 91): The most favorable fragmentation is the cleavage of the bond between C-9 and the benzylic methylene carbon. This benzylic cleavage leads to two highly stable fragments:

-

The fluorenyl cation (m/z 165) , which is stabilized by its aromaticity.

-

The benzyl cation , which rapidly rearranges to the exceptionally stable tropylium ion (m/z 91) . The tropylium ion is often the base peak in the mass spectra of alkyl-substituted aromatic compounds. [10]

-

Caption: Primary EI-MS fragmentation pathway of this compound.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation (General Protocol)

-

Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet for analysis.

IR Sample Preparation (KBr Pellet Method)

[5][11]1. Grind 1-2 mg of the solid this compound sample to a fine powder using an agate mortar and pestle. 2. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. 3. Thoroughly mix the sample and KBr by gentle grinding for several minutes to ensure a homogeneous mixture. 4. Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet. 5. Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

GC-MS Analysis (General Protocol)

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The compound is volatilized and separated from impurities on the GC column based on its boiling point and interactions with the stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The molecules are ionized, typically by electron impact (EI), causing fragmentation.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected to generate the mass spectrum. [12]

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the unequivocal structural verification of this compound. NMR spectroscopy maps the precise C-H framework, IR spectroscopy confirms the presence of aromatic and aliphatic functional groups, and mass spectrometry validates the molecular weight while revealing a logical fragmentation pattern. Together, these techniques provide the robust, self-validating data required by researchers for publication, patent filing, and quality control in advanced material applications.

References

- Nonlinear optical spectroscopic characterization of a series of fluorene derivatives. (n.d.). Google Scholar.

- Sample Preparation for FTIR Analysis. (n.d.). Drawell.

- Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Google Scholar.

- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.

- Sampling of solids in IR spectroscopy. (n.d.). Slideshare.

- IR Spectroscopy. (2022). Chemistry LibreTexts.

- Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. (2004). University of Central Florida.

- Examples of fluorene molecules with distinct spectroscopic behavior. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. (n.d.). Journal of the Chemical Society B: Physical Organic.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- Fluorene. (n.d.). PubChem.

- FRAGMENTATION and Interpretation of Spectra. (n.d.). Google Scholar.

- This compound. (n.d.). NIST WebBook.

- Fluorene(86-73-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2026). MDPI.

- Infrared Spectroscopy. (n.d.). Google Scholar.

- Table of Characteristic IR Absorptions. (n.d.). Google Scholar.

- EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo.

Sources

- 1. api.creol.ucf.edu [api.creol.ucf.edu]

- 2. researchgate.net [researchgate.net]

- 3. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. This compound | C20H16 | CID 15296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. whitman.edu [whitman.edu]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. govinfo.gov [govinfo.gov]

reactivity of the 9-position in the fluorene core of 9-benzylfluorene

An In-Depth Technical Guide to the Reactivity of the 9-Position in the Fluorene Core of 9-Benzylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene moiety is a cornerstone in the architecture of advanced organic materials and pharmaceutical agents, prized for its rigid, planar structure and unique electronic properties.[1] This tricyclic aromatic hydrocarbon serves as a versatile scaffold, with its reactivity at the 2, 7, and 9-positions being particularly well-explored.[2] Among these, the 9-position stands out due to the unique characteristics of its methylene bridge. The introduction of a benzyl group at this position, yielding this compound, modulates this reactivity, presenting both opportunities and challenges in synthetic chemistry. This guide offers a comprehensive exploration of the chemical behavior of the 9-position in this compound, grounded in fundamental principles and supported by experimental insights.

I. Electronic and Structural Basis of Reactivity

The reactivity of the 9-position in the fluorene scaffold is a direct consequence of its electronic and structural environment. The fusion of two benzene rings to a central five-membered ring creates a system where the methylene protons at C9 exhibit significant acidity.

Acidity of the C9-H Proton

The protons on the C9 carbon of the fluorene ring are notably acidic for a hydrocarbon, with a pKa of approximately 22.6 in dimethyl sulfoxide (DMSO).[3][4] This acidity is the linchpin of its functionalization.[4] The deprotonation of the C9-H bond in this compound results in the formation of a highly stable, aromatic anion.[3]

The stability of this conjugate base, the 9-benzylfluorenyl anion, is the primary driver for the acidity of the C9 proton. Upon deprotonation, the C9 carbon rehybridizes from sp³ to sp², and the resulting lone pair of electrons occupies a p-orbital, allowing for delocalization across the entire fluorene ring system. This delocalization results in an aromatic cyclopentadienyl anion fused within the larger tricyclic structure, a highly stabilized electronic configuration.[5] The anion typically presents with an intense orange or reddish color, serving as a visual indicator of its formation.[3]

The Role of the Benzyl Substituent

In this compound, the benzyl group attached to the C9 position influences the reactivity in two principal ways:

-

Electronic Effects : The benzyl group is generally considered to be electronically neutral or weakly electron-donating through induction. Its impact on the inherent acidity of the remaining C9 proton is therefore minimal compared to the dominant stabilizing effect of the fluorene ring itself.

-

Steric Hindrance : The benzyl group introduces significant steric bulk around the 9-position. This can impede the approach of bases for deprotonation and electrophiles for subsequent functionalization. The steric demand of the benzyl group can also influence the conformational preferences of the molecule and the stereochemical outcome of reactions.[6]

II. Key Transformations at the 9-Position

The unique acidity of the C9-H bond in this compound is the gateway to a variety of chemical transformations, primarily involving the formation of the nucleophilic 9-benzylfluorenyl anion.

Deprotonation and Nucleophilic Alkylation

The most versatile and widely employed reaction involving the 9-position is its deprotonation to form the 9-benzylfluorenyl anion, followed by reaction with an electrophile. This two-step sequence allows for the introduction of a wide array of functional groups, leading to the synthesis of 9,9-disubstituted fluorene derivatives.[1]

The process begins with the selection of a suitable base. The relatively high pKa of the C9-H proton necessitates the use of a strong base. Common choices include organolithium reagents like n-butyllithium (n-BuLi) or strong inorganic bases such as potassium hydroxide (KOH) in a suitable solvent.[7][8]

Once formed, the 9-benzylfluorenyl anion acts as a potent carbon-centered nucleophile. It can readily react with a diverse range of electrophiles, including:

-

Alkyl halides (e.g., methyl iodide, ethyl bromide)

-

Epoxides

-

Carbonyl compounds (aldehydes and ketones)

-

Isocyanates

This reactivity provides a robust platform for the synthesis of complex fluorene-based architectures with tailored electronic and photophysical properties.[9]

Caption: Deprotonation of this compound and subsequent alkylation.

Oxidation of the 9-Position

The C9-H bond in this compound is susceptible to oxidation. Under aerobic conditions, particularly in the presence of a base like KOH, 9-substituted fluorenes can be oxidized.[7] The reaction proceeds through the formation of the fluorenyl anion, which then reacts with molecular oxygen. The primary product of this oxidation is the corresponding hydroperoxide, which can then be reduced to the alcohol, 9-benzyl-9-fluorenol.

This transformation is significant as it provides a route to functionalized fluorenols, which are valuable intermediates in organic synthesis. The oxidation of unsubstituted fluorene, in contrast, typically yields fluorenone.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 20.210.105.67 [20.210.105.67]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Properties, and Applications of 9-Benzylfluorene Derivatives and Analogs

Abstract

The 9-benzylfluorene scaffold represents a unique and versatile platform in modern chemistry. Its rigid, planar fluorene core, combined with the conformational flexibility and electronic tunability of the benzyl group at the C9 position, gives rise to a class of molecules with significant potential. This guide provides an in-depth technical exploration of this compound derivatives and analogs for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties of the core structure, detail robust synthetic methodologies for its creation and functionalization, and explore its applications in the cutting-edge fields of organic electronics and medicinal chemistry. This document is designed to be a practical resource, offering not just theoretical knowledge but also field-proven insights, detailed experimental protocols, and a thorough analysis of structure-property relationships.

Part 1: The this compound Core: Structure and Fundamental Properties

Introduction to the Fluorene Scaffold

Fluorene is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene rings fused to a central five-membered ring.[1] This tricyclic structure is predominantly planar and possesses a conjugated pi-system, which is the source of its characteristic fluorescence.[2][3] Commercially, fluorene is obtained from coal tar, but it can also be synthesized through methods like the dehydrogenation of diphenylmethane.[3] The methylene bridge at the 9-position is a key feature, as the protons at this site are weakly acidic (pKa ≈ 22.6 in DMSO), allowing for easy deprotonation to form the stable, aromatic fluorenyl anion.[3] This reactivity at the C9-position is the gateway to a vast array of derivatives.

The Significance of the 9-Benzyl Substitution

Introducing a benzyl group at the 9-position—creating this compound—imparts several critical properties. Unlike the flat, rigid substituents often seen in fluorene chemistry, the benzyl group introduces a three-dimensional, non-coplanar element. This steric bulk is crucial in materials science for disrupting intermolecular π-π stacking, which can otherwise lead to aggregation-caused quenching of fluorescence in the solid state.[4] This property is highly desirable for creating efficient emitters in Organic Light-Emitting Diodes (OLEDs).[2][4] Furthermore, both the fluorene and benzyl moieties can be independently functionalized, offering a modular approach to fine-tuning the electronic and biological properties of the final molecule.

Physicochemical Properties of this compound

This compound is a white to pale yellow solid at room temperature.[2] Its chemical formula is C₂₀H₁₆ with a molecular weight of approximately 256.34 g/mol .[5][6] Being a non-polar hydrocarbon, it is hydrophobic and readily soluble in organic solvents like toluene, benzene, and dichloromethane, while being insoluble in water.[2] Its fundamental properties make it a versatile building block for more complex molecular architectures.

| Property | Value | Source |

| IUPAC Name | 9-benzyl-9H-fluorene | [5] |

| CAS Number | 1572-46-9 | [5][7] |

| Molecular Formula | C₂₀H₁₆ | [2][5] |

| Molecular Weight | 256.34 g/mol | [6] |

| Boiling Point | 411.5 °C at 760 mmHg | [7] |

| Appearance | White to pale yellow solid | [2] |

| Solubility | Soluble in organic solvents (toluene, CH₂Cl₂); Insoluble in water | [2] |